molecular formula C40H56O4 B1254559 Crustaxanthin

Crustaxanthin

Cat. No. B1254559
M. Wt: 600.9 g/mol
InChI Key: BHCRLQHBUDRLQM-QISQUURKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crustaxanthin is a natural product found in Paraeuchaeta russelli with data available.

Scientific Research Applications

Antioxidant Properties and Eye Health

Carotenoids, including crustaxanthin, are known for their strong antioxidant properties. Zeaxanthin, a closely related compound, is emphasized for its role in the prevention of age-related macular degeneration (AMD), a leading cause of blindness. The absorptive pathway of zeaxanthin in the human system and its bioavailability highlight the potential of similar compounds like crustaxanthin in nutraceutical applications (Sajilata, Singhal, & Kamat, 2008).

Immune Response and Inflammatory Reduction

Astaxanthin, another carotenoid with similarities to crustaxanthin, has been shown to modulate immune response, inhibit cancer cell growth, and protect against oxidative stress in various models. In humans, dietary astaxanthin has been found to enhance immune response, decrease DNA damage biomarkers, and reduce inflammation, suggesting potential applications for crustaxanthin in enhancing human health and immune function (Park et al., 2010).

Metabolic Engineering for Nutraceutical Production

Research has focused on the metabolic engineering of microorganisms for the production of carotenoids like zeaxanthin, which shares a similar biosynthetic pathway with crustaxanthin. The generation of high-purity zeaxanthin through CRISPR-Cas9 mediated gene editing in Chlamydomonas reinhardtii offers insights into possible methods for crustaxanthin production, highlighting its potential in personalized nutritional and pharmaceutical applications (Song et al., 2020).

Anticancer Activities

Studies on zeaxanthin have indicated its potential in inducing apoptosis in cancer cells through various signaling pathways, including ROS-regulated MAPK and AKT pathways. Such findings suggest that crustaxanthin, with its structural and functional similarities to zeaxanthin, could also possess anticancer activities that merit further investigation (Sheng et al., 2020).

properties

Product Name

Crustaxanthin

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+

InChI Key

BHCRLQHBUDRLQM-QISQUURKSA-N

Isomeric SMILES

CC1=C(C(CC(C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(C(CC2(C)C)O)O)C)\C)\C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(C(CC2(C)C)O)O)C)C)C

synonyms

3,4,3',4'-tetrahydroxy-beta,beta-carotene
crustaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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